3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
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Overview
Description
3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst. The hydroxyl group can be introduced through a subsequent hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol.
Scientific Research Applications
3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into binding sites, potentially modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2,4,5-trimethylhexane
- 1-Cyclopropylbutane
- 3-Ethyl-2,5-dimethyl-4-propylheptane
Uniqueness
What sets 3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
88174-64-5 |
---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
5-(3-ethyl-2,4,6-trimethylphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22O2/c1-5-16-10(2)6-11(3)17(12(16)4)13-7-14(18)9-15(19)8-13/h6,9,13,18H,5,7-8H2,1-4H3 |
InChI Key |
YRINHCRTVKZNBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1C)C)C2CC(=CC(=O)C2)O)C |
Origin of Product |
United States |
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